2,3-Dimethyl-4-thiocyanatoaniline
Overview
Description
2,3-Dimethyl-4-thiocyanatoaniline is an organic compound with the molecular formula C₉H₁₀N₂S and a molecular weight of 178.26 g/mol . It is also known by its IUPAC name, 4-amino-2,3-dimethylphenyl thiocyanate . This compound is characterized by the presence of a thiocyanate group (-SCN) attached to an aniline ring, which is further substituted with two methyl groups at the 2 and 3 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3-Dimethyl-4-thiocyanatoaniline involves the reaction of 2,3-dimethylaniline with ammonium thiocyanate (NH₄SCN) in the presence of a copper(II) chloride (CuCl₂·2H₂O) catalyst . The reaction is typically carried out in ethanol under an oxygen atmosphere and irradiated with a 45 W incandescent lamp . The reaction proceeds at room temperature and yields the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of the compound to maintain its purity and stability .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-4-thiocyanatoaniline undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The thiocyanate group can be reduced to form thiols or other sulfur-containing compounds.
Common Reagents and Conditions
Substitution: Reagents such as halides or other nucleophiles in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
Reduction: Formation of thiols or disulfides.
Scientific Research Applications
2,3-Dimethyl-4-thiocyanatoaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the thiocyanate group.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4-thiocyanatoaniline involves its ability to undergo electrophilic thiocyanation. The thiocyanate group can interact with various biological targets, leading to the formation of thiols, sulfonyl chlorides, and other sulfur-containing compounds . These interactions can disrupt cellular processes and exhibit antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-4-nitroaniline: Similar structure but with a nitro group instead of a thiocyanate group.
2,3-Dimethyl-4-chloroaniline: Contains a chlorine atom instead of a thiocyanate group.
2,3-Dimethyl-4-bromoaniline: Contains a bromine atom instead of a thiocyanate group.
Uniqueness
2,3-Dimethyl-4-thiocyanatoaniline is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents .
Properties
IUPAC Name |
(4-amino-2,3-dimethylphenyl) thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-6-7(2)9(12-5-10)4-3-8(6)11/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQYOZHALLNFHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)SC#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635199 | |
Record name | 4-Amino-2,3-dimethylphenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23530-64-5 | |
Record name | 4-Amino-2,3-dimethylphenyl thiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23530-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2,3-dimethylphenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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